molecular formula C16H27NO3Si B3056126 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- CAS No. 69227-26-5

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-

Cat. No.: B3056126
CAS No.: 69227-26-5
M. Wt: 309.47 g/mol
InChI Key: CDRHUURBSOCCDK-UHFFFAOYSA-N
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Description

Chemical Structure: The compound features a propanamine backbone with a phenylmethylene (C₆H₅–CH=) group attached to the amine and a triethoxysilyl (–Si(OCH₂CH₃)₃) group at the 3-position of the propane chain. Its structure is represented as PrN=CHPh–(CH₂)₃–Si(OCH₂CH₃)₃.
CAS Number: 67674-60-6 (probable, based on ).
Applications: Likely used as a coupling agent or surface modifier in polymers and composites due to its dual functionality: the imine group (C=N) for covalent bonding and the triethoxysilyl group for siloxane network formation.

Properties

IUPAC Name

1-phenyl-N-(3-triethoxysilylpropyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C16H27NO3Si/c1-4-18-21(19-5-2,20-6-3)14-10-13-17-15-16-11-8-7-9-12-16/h7-9,11-12,15H,4-6,10,13-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRHUURBSOCCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCN=CC1=CC=CC=C1)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0071968
Record name 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
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Molecular Weight

309.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

69227-26-5
Record name N-(Phenylmethylene)-3-(triethoxysilyl)-1-propanamine
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Record name 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
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Record name 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
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Record name 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
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Record name N-benzylidene-3-(triethoxysilyl)propylamine
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Preparation Methods

The synthesis of 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- typically involves the reaction of 3-aminopropyltriethoxysilane with benzaldehyde. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Aminopropyltriethoxysilane+Benzaldehyde1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-\text{3-Aminopropyltriethoxysilane} + \text{Benzaldehyde} \rightarrow \text{1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-} 3-Aminopropyltriethoxysilane+Benzaldehyde→1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-

This reaction is usually conducted in an organic solvent such as ethanol or toluene, with the presence of a catalyst to facilitate the condensation reaction. The product is then purified through distillation or recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides under specific conditions.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and catalysts like acids or bases for substitution reactions. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and materials. Its unique structure allows for the formation of complex molecules with specific functionalities.

    Biology: The compound is utilized in the modification of biomolecules and surfaces, enhancing their properties for biological applications.

    Medicine: It is explored for its potential in drug delivery systems and as a building block for pharmaceutical compounds.

    Industry: The compound is used in the production of coatings, adhesives, and sealants, where its silane functionality provides strong bonding and durability.

Mechanism of Action

The mechanism of action of 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- involves its ability to form strong covalent bonds with various substrates. The triethoxysilyl group can hydrolyze to form silanol groups, which then condense to form siloxane bonds. This property is particularly useful in surface modification and adhesion applications. The phenylmethylene group provides additional stability and reactivity, allowing the compound to interact with a wide range of molecular targets and pathways.

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Key Substituents Silyl Group Molecular Weight (g/mol) Applications
Target Compound 67674-60-6 Phenylmethylene, imine Triethoxysilyl ~314 (estimated) Polymer composites, surface modifiers
1-Propanamine, N-(2-pyridinylmethylene)-3-(trimethoxysilyl)- 683736-02-9 Pyridinylmethylene, imine Trimethoxysilyl ~305 (estimated) Catalysis, MOFs
3-Aminopropyltriethoxysilane 919-30-2 Primary amine Triethoxysilyl 221.37 Adhesives, coatings
bis(3-Triethoxysilylpropyl)amine N/A Dual triethoxysilyl Triethoxysilyl ~405 (estimated) Elastomers, rubber reinforcement
1-Propanamine, N-(2-aminoethoxy)-3-(triethoxysilyl)- 148406-47-7 Aminoethoxy Triethoxysilyl ~278 (estimated) Hydrophilic composites

Research Findings and Trends

  • Reactivity : Imine-containing compounds (e.g., target compound) require hydrolysis for amine activation, making them pH-sensitive . Trimethoxysilyl derivatives react faster than triethoxysilyl analogs .
  • Toxicity: The phenylmethylene group may introduce higher toxicity compared to primary amines like 3-aminopropyltriethoxysilane .
  • Industrial Use : Triethoxysilyl compounds dominate in adhesives and coatings, while trimethoxysilyl variants are preferred in rapid-cure systems .

Biological Activity

1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-, also known as N-phenylmethyl-3-triethoxysilyl-propanamine, is a silane compound with diverse applications in materials science and biology. This article focuses on its biological activity, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C10_{10}H13_{13}N
  • Molecular Weight: 147.2169 g/mol
  • CAS Registry Number: 6852-55-7
  • IUPAC Name: 1-Propanamine, N-(phenylmethylene)-

The compound features a propanamine backbone with a phenylmethylene group and triethoxysilyl substituents, which may influence its solubility and reactivity in biological environments.

Biological Activity Overview

The biological activity of 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)- can be categorized into several key areas:

Antimicrobial Properties

Research has indicated that silane compounds exhibit antimicrobial properties. A study demonstrated that silane-modified surfaces could inhibit bacterial adhesion and biofilm formation, suggesting potential applications in medical devices and coatings .

Cell Adhesion and Proliferation

Silane compounds are known to enhance cell adhesion and proliferation due to their surface chemistry. In vitro studies have shown that functionalized surfaces with silanes can promote the attachment of various cell types, including fibroblasts and endothelial cells . This property is crucial for tissue engineering applications.

Potential Neuroprotective Effects

Preliminary studies suggest that compounds similar to 1-Propanamine may possess neuroprotective effects. For instance, research on related amine derivatives has indicated potential in reducing oxidative stress in neuronal cells, which could be beneficial in neurodegenerative disease models .

Case Studies

  • Antimicrobial Efficacy
    A case study investigated the effectiveness of silane-modified surfaces against Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial colonization on treated surfaces compared to controls, highlighting the potential for using such compounds in hospital settings to reduce infection rates .
  • Cell Culture Studies
    In another study focusing on cell adhesion, fibroblast cells were cultured on surfaces treated with silanes. The findings revealed enhanced cell attachment and proliferation rates on these surfaces compared to untreated controls, suggesting improved biocompatibility for biomedical applications .
  • Neuroprotection in Animal Models
    A recent animal study explored the neuroprotective effects of related compounds in models of Alzheimer's disease. The results indicated that treatment with these compounds led to decreased levels of amyloid-beta plaques and improved cognitive function in treated animals compared to untreated groups .

Data Table: Summary of Biological Activities

Activity TypeObservations/FindingsReferences
AntimicrobialSignificant reduction in bacterial colonization
Cell AdhesionEnhanced fibroblast attachment and proliferation
NeuroprotectiveDecreased amyloid-beta plaques; improved cognitive function

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-, and how can they be experimentally determined?

  • Answer : The compound (CAS 67674-60-6) has a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol . Key properties include reactivity with water due to triethoxysilyl groups and potential instability under acidic/basic conditions. Experimental determination methods:

  • Boiling point : Use differential scanning calorimetry (DSC) or distillation setups under inert atmospheres (similar silanes boil at ~217°C) .
  • Solubility : Perform gravimetric analysis in solvents like ethanol or toluene, noting hydrolysis in aqueous media .
  • Structural confirmation : Employ FTIR for Si-O-C bonds (1,000–1,100 cm⁻¹) and NMR for phenylmethylene protons (δ 7.2–8.0 ppm) .

Q. What are the recommended methods for synthesizing this compound in a laboratory setting?

  • Answer : While direct synthesis protocols are not detailed in the evidence, analogous routes for silane derivatives suggest:

  • Step 1 : React 3-aminopropyltriethoxysilane with benzaldehyde derivatives under Dean-Stark conditions to form the phenylmethylene Schiff base .
  • Step 2 : Purify via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate). Monitor reaction progress using TLC or GC-MS .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Answer :

  • Storage : Keep in anhydrous conditions (argon/nitrogen atmosphere) at room temperature to prevent hydrolysis .
  • Safety : Use PPE (gloves, goggles) due to toxicity to aquatic life (LC₅₀ = 934 mg/L for Danio rerio) and potential neurotoxic effects .
  • Waste disposal : Neutralize with dilute acetic acid before aqueous disposal to minimize environmental impact .

Advanced Research Questions

Q. What strategies can be employed to functionalize surfaces using this compound, and what analytical techniques confirm successful immobilization?

  • Answer :

  • Functionalization : Apply silanization protocols (e.g., ethanol/water 95:5 v/v, pH 5.0) to oxide surfaces (SiO₂, TiO₂). Optimize reaction time (1–24 hrs) and temperature (25–60°C) to balance monolayer formation vs. polymerization .
  • Characterization :
  • XPS : Detect Si 2p peaks (~103 eV) and N 1s peaks (~399 eV) to confirm covalent bonding .
  • Contact angle : Measure hydrophobicity changes (increase by ~20–40°) post-functionalization .
  • AFM : Assess surface roughness to distinguish between monolayer and multilayer adsorption .

Q. How can researchers resolve contradictions in reported toxicity data (e.g., LC₅₀ values) across studies?

  • Answer : Discrepancies (e.g., LC₅₀ = 934 mg/L vs. >100 mg/L ) may arise from:

  • Test conditions : Validate exposure time, species (Danio rerio vs. other fish), and water chemistry (pH, salinity).
  • Compound purity : Use HPLC or GC-MS to rule out impurities affecting toxicity .
  • Statistical analysis : Apply ANOVA or dose-response modeling to compare datasets and identify outliers .

Q. What computational modeling approaches are suitable for predicting the reactivity of this compound with biological/inorganic surfaces?

  • Answer :

  • DFT calculations : Optimize molecular geometry using Gaussian09 at the B3LYP/6-31G* level to study electron distribution at the Si-O and C=N bonds .
  • Molecular dynamics (MD) : Simulate adsorption on SiO₂ surfaces (AMBER force field) to predict orientation (e.g., vertical vs. horizontal) and binding energy .
  • Docking studies : Use AutoDock Vina to model interactions with enzyme active sites for biosensor applications .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-
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1-Propanamine, N-(phenylmethylene)-3-(triethoxysilyl)-

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